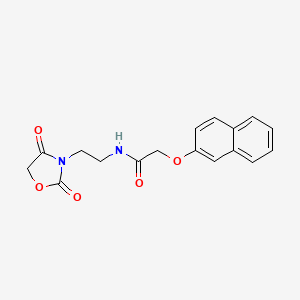

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide

Description

Properties

IUPAC Name |

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5/c20-15(18-7-8-19-16(21)11-24-17(19)22)10-23-14-6-5-12-3-1-2-4-13(12)9-14/h1-6,9H,7-8,10-11H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXOJTRWPLGTCQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)O1)CCNC(=O)COC2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

The compound features an oxazolidinone ring and a naphthamide moiety, which are crucial for its biological activity. The synthesis typically involves several steps:

- Formation of the Oxazolidinone Ring : This is achieved through cyclization reactions, often involving amino acids or their derivatives.

- Attachment of the Ethyl Linker : Alkylation reactions introduce the ethyl group to the oxazolidinone.

- Coupling with Naphthoyl Chloride : The final step involves the reaction with naphthoyl chloride to form the naphthamide structure.

The overall process highlights the compound's potential as a building block for more complex molecules in pharmaceutical applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Inhibition of Protein Synthesis : The oxazolidinone ring is known to inhibit bacterial protein synthesis, suggesting potential antibacterial properties.

- Interaction with Enzymes : The compound may modulate enzyme activity, influencing metabolic pathways linked to inflammation or oxidative stress.

Antimicrobial Properties

Research indicates that compounds containing oxazolidinone structures often exhibit significant antibacterial activity. The mechanism involves binding to the ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This suggests that this compound could be developed as a novel antibiotic.

Antioxidant and Anti-inflammatory Effects

Studies have shown that related oxazolidinone compounds possess antioxidant properties by scavenging free radicals and modulating inflammatory pathways. These effects may be mediated through the inhibition of pro-inflammatory cytokines and activation of antioxidant response elements.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

-

Antibacterial Activity : A study demonstrated that oxazolidinones effectively inhibited various Gram-positive bacteria, including resistant strains like MRSA. The structure-function relationship indicated that modifications in the naphthamide moiety could enhance antibacterial potency.

Compound Activity Reference Oxazolidinone A Strong against MRSA Naphthamide B Moderate against E. coli - Anxiolytic Potential : A related compound showed anxiolytic effects in animal models by interacting with serotonergic pathways. This suggests that derivatives of this compound might also have neuroactive properties.

- Cytotoxicity Studies : Preliminary assays indicated that certain derivatives exhibited cytotoxic effects against cancer cell lines, hinting at potential anticancer properties.

Comparison with Similar Compounds

Key Structural Differences

The target compound is differentiated from analogs by its 2,4-dioxooxazolidin-3-yl ethyl substituent. Below is a comparative analysis with structurally related compounds:

Functional Implications of Substituents

Oxazolidinone Dione vs. In contrast, the morpholine ring in ’s compound offers a flexible, oxygen-rich structure that may improve solubility but lacks the hydrogen-bonding acidity of the dione .

Naphthalene Substitution (1- vs. 2-yloxy) :

- The naphthalen-2-yloxy group in the target compound positions the oxygen atom para to the fused benzene ring, influencing electronic distribution and steric interactions. Compounds with naphthalen-1-yloxy groups (e.g., ) exhibit distinct binding patterns due to altered aromatic stacking .

Triazole vs. Oxazolidinone: Triazole-containing analogs () are synthesized via click chemistry and offer rigid, planar structures conducive to π-π interactions. The oxazolidinone dione in the target compound introduces a non-planar, polar moiety that may improve metabolic stability compared to triazoles .

Cytotoxicity and Enzyme Inhibition

- N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide () demonstrated cytotoxicity against HeLa cells comparable to cisplatin (3.16 µM), suggesting that the naphthalene-acetamide scaffold is critical for disrupting cancer cell viability. The target compound’s oxazolidinone dione may further enhance this activity by targeting apoptosis-related enzymes .

- Compound 3a () showed potent α-glucosidase inhibition (IC50 = 69 µM), highlighting the role of naphthalene derivatives in enzyme targeting. The oxazolidinone dione’s electrophilic carbonyl groups could similarly inhibit hydrolytic enzymes .

Antimicrobial and Anti-inflammatory Potential

- Triazole derivatives () exhibited antimicrobial activity, likely due to their ability to disrupt microbial cell membranes or protein synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.